4'-Ethyl-2,2,2-trifluoroacetophenone
Description
Contextualizing Trifluoromethylated Ketones in Advanced Organic Synthesis
Trifluoromethyl ketones (TFMKs) are recognized as exceptionally valuable compounds in modern organic chemistry, serving both as synthetic targets and as versatile building blocks (synthons) for constructing complex fluorine-containing molecules. nih.govchemicalbook.com The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the adjacent carbonyl group, making it highly electrophilic. This enhanced reactivity is a cornerstone of their utility in synthesis.
One of the most notable properties of TFMKs is their tendency to form stable hydrate (B1144303) (gem-diol) forms in aqueous environments. nih.gov This behavior is crucial in medicinal chemistry, as TFMKs can act as mimics of the tetrahedral transition-state intermediates found in the enzymatic hydrolysis of esters and amides. guidechem.com Consequently, the TFMK moiety is a key pharmacophore in the design of potent enzyme inhibitors, capable of reversible covalent inhibition of targets such as proteases and esterases. nih.govorgsyn.org Their ability to chelate metals also makes them effective components in various enzyme inhibitors. guidechem.com
The synthesis of TFMKs has been a subject of extensive research, leading to a variety of established methods. These include the trifluoromethylation of carboxylic acids, aldehydes, and esters, as well as various cross-coupling strategies. fishersci.casigmaaldrich.com An ongoing challenge and area of research is the use of economical and environmentally benign trifluoromethylating agents, such as fluoroform (HCF3), an industrial byproduct. guidechem.comchemicalbook.com
Significance of the Ethyl Moiety in Modulating Electronic and Steric Effects
Electronic Effects: The ethyl group is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugation effect, which collectively increase the electron density of the aromatic ring. This donation of electron density extends to the carbonyl carbon, making it slightly less electrophilic compared to the unsubstituted 2,2,2-trifluoroacetophenone (B138007). This modulation can affect the ketone's reactivity towards nucleophiles.
Steric Effects: While less pronounced than an ortho-substituent, the ethyl group introduces a degree of steric bulk on the phenyl ring. This can influence intermolecular interactions, such as crystal packing or binding within an enzyme's active site.
| Property | Value |
|---|---|
| CAS Number | 73471-96-2 |
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.17 g/mol |
| Appearance | Not specified in search results |
Overview of Current Research Landscape and Key Academic Challenges
While specific academic literature solely focused on this compound is not extensive, its research context is defined by the broader challenges and goals within the field of organofluorine chemistry and TFMKs. The primary academic interest lies in the development of novel, efficient, and sustainable synthetic methodologies for this class of compounds.
A key challenge is the selective and efficient introduction of the trifluoromethyl group. While numerous methods exist, many rely on expensive reagents or harsh conditions. The development of protocols using inexpensive feedstocks like fluoroform (HCF3) or managing the low solubility of gaseous reagents like bromotrifluoromethane (B1217167) (CF3Br) remains an active area of investigation. guidechem.comchemicalbook.com
Another significant academic frontier is the functionalization of the C-F bonds within the trifluoromethyl group itself. acs.org The inherent strength of the C-F bond makes its selective activation a formidable challenge, but success in this area would unlock new synthetic pathways to create partially fluorinated compounds. acs.org Furthermore, the development of "green" chemical processes, such as using organocatalysts like TFMKs for environmentally friendly reactions like epoxidations with hydrogen peroxide, represents a growing trend in the field.
The synthesis of specific derivatives like this compound serves as a test case for the robustness and substrate scope of these new synthetic methods. Future research will likely focus on asymmetric syntheses to produce chiral trifluoromethylated alcohols and incorporating these valuable ketones into novel pharmaceuticals and agrochemicals.
| Method | Precursor(s) | Key Reagent(s) | Reference |
|---|---|---|---|
| Nucleophilic Trifluoromethylation | Esters / Carboxylic Acids | Fluoroform (HCF3) / TMSCF3 | guidechem.comfishersci.ca |
| Oxidation | Trifluoromethyl carbinols | Various oxidants | nih.gov |
| Photoredox/Nickel Dual Catalysis | Aldehydes and α-trifluoromethyl alkyl bromides | Photocatalyst, Ni catalyst | sigmaaldrich.com |
| Photoinduced Trifluoromethylation | O-silyl enol ethers | Bromotrifluoromethane (CF3Br) | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFVKKPXBGQFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374556 | |
| Record name | 4'-Ethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73471-96-2 | |
| Record name | 4'-Ethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73471-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Ethyl 2,2,2 Trifluoroacetophenone
Established Synthetic Routes for Acetophenone Derivatives
The preparation of acetophenone and its derivatives is a cornerstone of organic synthesis, with several well-established methods. Two of the most prominent approaches, Grignard reagent-based syntheses and Friedel-Crafts acylation, are readily adaptable for the synthesis of trifluoroacetophenones.
Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds. In the context of trifluoroacetophenone synthesis, this typically involves the reaction of an arylmagnesium halide with a trifluoroacetylating agent. The general scheme involves the initial formation of the Grignard reagent from an aryl halide, followed by its reaction with a suitable trifluoroacetyl source.
The reaction of a Grignard reagent with an ester, such as ethyl trifluoroacetate, can lead to the formation of the desired ketone. However, a common challenge is the potential for a second addition of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol as a byproduct. To mitigate this, careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is crucial. A patent for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone describes reacting a Grignard reagent with 1-trifluoroacetyl piperidine, which can be a more controlled method to avoid the second addition. google.com
The general mechanism for the Grignard synthesis of a trifluoroacetophenone is as follows:
Formation of the Grignard Reagent: Ar-X + Mg → Ar-MgX (where Ar = aryl group, X = halide)
Reaction with a Trifluoroacetylating Agent: Ar-MgX + CF₃CO-Z → Ar-CO-CF₃ (where Z is a leaving group, e.g., -OEt, -N(piperidine))
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. wikipedia.orgchemguide.co.ukscience-revision.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.org
For the synthesis of trifluoroacetophenones, trifluoroacetic anhydride or trifluoroacetyl chloride are the typical acylating agents. The reaction with an activated aromatic ring, such as ethylbenzene, is expected to proceed readily. The strong electron-withdrawing nature of the trifluoromethyl group on the acylating agent enhances its electrophilicity. However, the resulting trifluoroacetophenone is a deactivated aromatic compound, which advantageously prevents further acylation of the product. science-revision.co.uk
A general representation of the Friedel-Crafts acylation for this purpose is:
Ar-H + (CF₃CO)₂O / CF₃COCl --(Lewis Acid)--> Ar-CO-CF₃ + H-X
In some instances, particularly with activated benzene (B151609) rings, milder Lewis acids or even Brønsted acids can be employed, potentially using the carboxylic acid itself as the acylating agent. wikipedia.org
Targeted Synthesis of 4'-Ethyl-2,2,2-trifluoroacetophenone
Applying the general principles outlined above, we can devise specific strategies for the synthesis of this compound.
The choice of starting materials is critical for an efficient synthesis. For this compound, two primary precursor strategies can be envisioned:
From Ethylbenzene (Friedel-Crafts Approach): Ethylbenzene is a readily available and relatively inexpensive starting material. The ethyl group is an activating, ortho-, para-director. Therefore, the Friedel-Crafts acylation of ethylbenzene with trifluoroacetic anhydride or trifluoroacetyl chloride is expected to yield a mixture of the ortho and para isomers, with the para-isomer (this compound) being the major product due to steric hindrance at the ortho position.
From 4-Bromoethylbenzene or 4-Chloroethylbenzene (Grignard Approach): For a more regioselective synthesis, starting with a para-substituted ethylbenzene derivative is preferable. 4-Bromoethylbenzene can be used to prepare the corresponding Grignard reagent, 4-ethylphenylmagnesium bromide. nih.gov This Grignard reagent can then be reacted with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate or 1-(trifluoroacetyl)piperidine, to yield the target compound directly.
| Synthetic Approach | Primary Precursor | Key Reagents | Anticipated Product |
| Friedel-Crafts Acylation | Ethylbenzene | Trifluoroacetic anhydride, AlCl₃ | Mixture of 2'- and 4'-ethyl isomers (major) |
| Grignard Reaction | 4-Bromoethylbenzene | Mg, Ethyl trifluoroacetate | This compound |
Optimizing reaction conditions is paramount to maximize the yield and purity of this compound.
For Grignard Reagent-Based Approaches:
Temperature Control: The addition of the Grignard reagent to the trifluoroacetylating agent should be carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize the formation of the tertiary alcohol byproduct. google.com
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent.
Rate of Addition: Slow, dropwise addition of the Grignard reagent to a stirred solution of the electrophile helps to maintain a low concentration of the Grignard reagent, further disfavoring the second addition.
Nature of the Trifluoroacetylating Agent: Using a less reactive trifluoroacetylating agent, such as an N-acylpiperidine, can provide better control over the reaction compared to more reactive species like trifluoroacetyl chloride. google.com
For Friedel-Crafts Acylation:
Catalyst Choice: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃ or ZnCl₂ can also be used. For highly activated substrates, milder and potentially more environmentally friendly catalysts may be effective.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include dichloromethane, carbon disulfide, or nitrobenzene. In some cases, the aromatic substrate itself can be used in excess as the solvent.
Temperature: The reaction temperature can be varied to control the reaction rate. Typically, the reaction is started at a low temperature and then allowed to warm to room temperature or heated to ensure completion. For the acylation of benzene with ethanoyl chloride, the mixture is often heated under reflux at 60°C. chemguide.co.uk
Stoichiometry: In Friedel-Crafts acylation, more than a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive. wikipedia.org
Green Chemistry Approaches in Fluorinated Ketone Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing fluorinated ketones like this compound, several strategies can be considered to make the synthesis more sustainable.
One promising green approach is the direct C-H activation and oxidation of alkylbenzenes. Recent research has demonstrated the visible-light-induced aerobic C-H oxidation of various aryl alkanes to the corresponding ketones. chemistryviews.org This method utilizes a photocatalytic process with a cerium salt as a photosensitizer and air as the oxidant in an aqueous medium. chemistryviews.org Such a method, if adaptable to ethylbenzene for the selective oxidation at the benzylic position, would represent a highly atom-economical and environmentally friendly alternative to traditional methods that rely on stoichiometric and often hazardous reagents. chemistryviews.org
Key features of this green approach include: chemistryviews.org
Use of a green oxidant: Air (O₂) is used as the terminal oxidant.
Benign solvent: Water is used as the reaction solvent.
Mild reaction conditions: The reaction proceeds at room temperature under visible light irradiation.
Catalytic system: A photocatalytic amount of a cerium salt is employed.
While the direct application of this specific method to produce a trifluoroacetophenone from a trifluoroethylbenzene precursor has not been explicitly demonstrated, the principle of direct C-H oxidation offers a significant avenue for future research in the green synthesis of fluorinated ketones.
Solvent-Free and Environmentally Benign Protocols
The development of greener synthetic routes is a central goal in modern chemistry. For the Friedel-Crafts acylation, this involves replacing hazardous solvents and stoichiometric Lewis acids with more benign alternatives.
Solvent-Free Acylation:
Solvent-free, or neat, reaction conditions are highly desirable as they reduce volatile organic compound (VOC) emissions, simplify purification processes, and can often lead to increased reaction rates. Research has demonstrated that Friedel-Crafts acylations can be effectively carried out under solventless conditions, sometimes enhanced by microwave irradiation. figshare.com For instance, the acylation of aromatic compounds using zinc oxide as a catalyst has been successfully performed under solvent-free conditions with microwave assistance. organic-chemistry.org
Environmentally Benign Catalysts:
A key aspect of greening the Friedel-Crafts acylation is the use of reusable, non-corrosive, and water-tolerant catalysts. Several alternatives to traditional Lewis acids have been explored:
Metal Triflates: Bismuth triflate (Bi(OTf)₃) and Scandium triflate (Sc(OTf)₃) have emerged as highly effective, water-tolerant, and recyclable Lewis acid catalysts for Friedel-Crafts reactions. semanticscholar.orgresearchgate.net Aromatic ketones have been synthesized via solventless Friedel-Crafts acylation of arenes like toluene with carboxylic acids in the presence of trifluoroacetic anhydride and a catalytic amount of bismuth or scandium triflate. researchgate.net These catalysts are advantageous because they can be used in small quantities and are recoverable and reusable. semanticscholar.org
Trifluoroacetic Acid/Anhydride Systems: Trifluoroacetic acid (TFA) itself can catalyze Friedel-Crafts acylation, and its use in conjunction with trifluoroacetic anhydride (TFAA) as the acylating agent can create a highly efficient system. google.comnih.gov A patented method describes a Friedel-Crafts reaction where trifluoroacetic acid and/or its anhydride acts as the catalyst for the reaction between an acid anhydride and an aromatic compound. google.com This approach is particularly noteworthy for its potential to be solvent-free and for the recyclability of the catalyst. google.com
Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites, clays, and supported heteropolyacids, offer significant environmental benefits. researchgate.netchemijournal.com They are easily separated from the reaction mixture, minimizing waste from aqueous workups, and can be regenerated and reused. researchgate.net For example, aluminum dodecatungstophosphate has been shown to be an effective catalyst for the solvent-free Friedel-Crafts acylation of aromatic compounds with carboxylic acids in the presence of trifluoroacetic anhydride. researchgate.net
The table below summarizes representative conditions for environmentally benign Friedel-Crafts acylation applicable to the synthesis of this compound.
| Catalyst System | Acylating Agent | Substrate Example | Conditions | Key Advantages |
| Bismuth Triflate (Bi(OTf)₃) | Benzoic Anhydride | Aromatic Compounds | Solvent-free, Microwave Irradiation | Recyclable catalyst, short reaction times. semanticscholar.org |
| Scandium or Bismuth Triflate | Acetic Acid / TFAA | Toluene, Xylenes | Solventless, 30 °C | Recyclable catalyst, mild conditions. researchgate.net |
| Trifluoroacetic Acid (TFA) | Acid Anhydride | Aromatic Compounds | Solvent-free, 100-110°C or Microwave | Recyclable catalyst, no added solvent needed. google.com |
| Aluminum Dodecatungstophosphate | Carboxylic Acid / TFAA | Aromatic Compounds | Solvent-free, 3 mol% catalyst | Stable, non-hygroscopic, reusable solid acid. researchgate.net |
Atom Economy and Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product.
The synthesis of this compound via Friedel-Crafts acylation of ethylbenzene with trifluoroacetic anhydride demonstrates a high degree of atom economy. The balanced chemical equation for this reaction is:
C₈H₁₀ + (CF₃CO)₂O → C₁₀H₉F₃O + CF₃COOH (Ethylbenzene + Trifluoroacetic Anhydride → this compound + Trifluoroacetic Acid)
The calculation for the percent atom economy is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100
The table below details the molecular weights and the resulting atom economy for this synthesis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Ethylbenzene | C₈H₁₀ | 106.17 | Reactant |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | Reactant |
| This compound | C₁₀H₉F₃O | 202.18 | Desired Product |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | By-product |
| Total Reactant Mass | 316.20 | ||
| % Atom Economy | 63.94% |
Reaction Mechanisms and Reactivity of 4 Ethyl 2,2,2 Trifluoroacetophenone
Electrophilic and Nucleophilic Reactivity at the Carbonyl Center
The reactivity of the carbonyl group in 4'-Ethyl-2,2,2-trifluoroacetophenone is significantly influenced by the electronic effects of its substituents. The presence of the trifluoromethyl group and the ethyl-substituted aromatic ring creates a unique electronic environment that dictates its behavior in chemical reactions.
Impact of the Trifluoromethyl Group on Carbonyl Electrophilicity
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound impact on the electrophilicity of the adjacent carbonyl carbon. The -CF3 group exerts a powerful negative inductive effect (-I effect), pulling electron density away from the carbonyl carbon. ucalgary.calasalle.edu This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, significantly more electrophilic and susceptible to nucleophilic attack. ucalgary.calasalle.edu
This increased electrophilicity is a key feature of trifluoromethyl ketones and aldehydes, making them highly reactive towards nucleophiles. organic-chemistry.orgbeilstein-journals.orgnih.govsemanticscholar.org The mechanism of nucleophilic addition to these compounds often involves the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing nature of the trifluoromethyl group. The enhanced reactivity of trifluoromethyl ketones is utilized in various synthetic transformations, including the synthesis of trifluoromethylated alcohols and other fluorine-containing molecules. nih.govresearchgate.net
Influence of the Ethyl Substituent on Aromatic Reactivity and Steric Hindrance
The 4'-ethyl group, an alkyl substituent on the aromatic ring, influences the reactivity of the molecule through both electronic and steric effects.
Electronic Effects: Alkyl groups like ethyl are generally considered electron-donating groups (EDGs). ucalgary.caquora.comwikipedia.org They exert a positive inductive effect (+I effect), pushing electron density into the aromatic ring. ucalgary.calumenlearning.com This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution reactions. wikipedia.orglumenlearning.com The ethyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. ucalgary.calasalle.edu
Steric Hindrance: The ethyl group can also introduce steric hindrance, which can affect the approach of reagents to the reactive sites of the molecule. While the ethyl group is not exceptionally bulky, it can influence the regioselectivity of reactions by sterically shielding the ortho positions to some extent, potentially favoring substitution at the less hindered para position. lasalle.edu
Asymmetric Transformations Involving this compound
The synthesis of chiral molecules is of paramount importance in various fields, particularly in the pharmaceutical and agrochemical industries. This compound serves as a prochiral substrate for various asymmetric transformations, leading to the formation of valuable chiral secondary alcohols.
Asymmetric Reduction Mechanisms with Chiral Reagents
The asymmetric reduction of prochiral ketones is a fundamental method for producing enantiomerically enriched secondary alcohols. rsc.orgwikipedia.orgacs.orguwindsor.ca Various chiral reagents and catalysts have been developed for this purpose.
One common approach involves the use of chiral hydride reagents, such as those derived from lithium aluminum hydride modified with chiral alcohols or amines. stereoelectronics.org These reagents create a chiral environment around the hydride, enabling it to selectively attack one of the two enantiotopic faces of the carbonyl group. The mechanism of these reductions often involves the formation of a six-membered ring-like transition state, where steric and electronic interactions between the substrate, the chiral ligand, and the hydride source dictate the stereochemical outcome. uwindsor.ca For trifluoromethyl ketones, chiral organomagnesium amides have also been shown to be effective reducing agents, providing high enantioselectivities. nih.gov
Another powerful method is catalytic asymmetric hydrogenation, which employs a chiral catalyst, typically a transition metal complex with a chiral ligand, and a hydrogen source like hydrogen gas or isopropanol. wikipedia.orgwikipedia.orgethz.chyoutube.comcore.ac.uk The Noyori-type catalysts, which are ruthenium complexes with chiral diamine and diphosphine ligands, are particularly effective for the asymmetric hydrogenation of aromatic ketones. rsc.orgyoutube.com The mechanism is believed to involve a metal-ligand cooperative effect where the substrate interacts with both the metal center and the chiral ligand in the transition state, leading to high levels of enantioselectivity. rsc.orgcore.ac.uk
The table below summarizes the enantioselective reduction of 2,2,2-trifluoroacetophenone (B138007) using different chiral catalysts, illustrating the effectiveness of these methods.
| Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| A85G/186A/C295A TeSADH | (S)-2,2,2-trifluoro-1-phenylethanol | Quantitative | High |
| P84S/I86A TeSADH | (S)-2,2,2-trifluoro-1-phenylethanol | Lower | Not specified |
| Oxazaborolidine catalyst with BF3 | Corresponding alcohol | Not specified | Enhanced at room temperature |
Data sourced from multiple studies on the asymmetric reduction of trifluoromethyl ketones. mdpi.comnih.gov
Electrochemical Asymmetric Transfer Hydrogenation Protocols
Electrochemical methods offer a sustainable and efficient alternative to traditional chemical redox reactions. rsc.org In the context of asymmetric synthesis, electrochemistry can be used to drive transfer hydrogenation reactions.
A study on the electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone utilized a chiral ruthenium complex as the catalyst. researchgate.netacs.orgnih.govecnu.edu.cn In this protocol, the ethoxide anion, generated by the electroreduction of ethanol as the solvent, acts as a base to drive the catalytic cycle. This method achieved a high yield and enantiomeric excess of the corresponding (R)-α-(trifluoromethyl)benzyl alcohol with a significantly low charge input. researchgate.netacs.orgnih.govecnu.edu.cn This demonstrates the potential of electrochemical methods to perform asymmetric transformations in a more environmentally friendly and efficient manner.
Chiral Catalyst Development for Enantioselective Additions
The development of novel chiral catalysts is a continuous area of research aimed at achieving higher efficiency, selectivity, and broader substrate scope for asymmetric reactions. For enantioselective additions to ketones like this compound, various types of chiral catalysts are employed.
Organocatalysts: Chiral bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, have been used to catalyze the vinylogous aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones. acs.org These catalysts activate both the nucleophile and the electrophile through hydrogen bonding interactions, facilitating a highly organized transition state that leads to excellent diastereo- and enantioselectivity.
Transition Metal Catalysts: Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are widely used in asymmetric catalysis. diva-portal.orgresearchgate.netorganic-chemistry.orgnih.govrsc.org For instance, chiral rhodium(II) catalysts have been developed for enantioselective [2+1]-cycloaddition reactions. organic-chemistry.org In the context of additions to ketones, chiral metal complexes can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack, while the chiral ligands control the facial selectivity of the addition.
The continuous development of new chiral catalysts, including those for asymmetric hydrogenation, cycloadditions, and other C-C bond-forming reactions, is crucial for expanding the toolbox of synthetic chemists and enabling the efficient synthesis of complex chiral molecules. chimia.chnih.govrsc.orgrsc.org
Organocatalytic Applications and Mechanistic Insights
This compound and its parent compound, 2,2,2-trifluoroacetophenone, have emerged as highly effective organocatalysts, particularly in the realm of oxidation reactions. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the adjacent carbonyl carbon, making it a focal point for nucleophilic attack and the formation of potent oxidizing species. This activation principle underpins its application in a variety of catalytic transformations.
Catalytic Oxidation Pathways (e.g., Epoxidation of Alkenes, N-Oxidation of Amines and Azines)
Polyfluoroalkyl ketones, notably 2,2,2-trifluoroacetophenone, serve as efficient organocatalysts for the environmentally friendly oxidation of various organic substrates using hydrogen peroxide (H₂O₂) as the terminal oxidant. These reactions are characterized by their mild conditions, speed, and high yields.
One of the most prominent applications is the epoxidation of alkenes. Research has identified 2,2,2-trifluoroacetophenone as a superior organocatalyst for this transformation, capable of converting a wide range of mono-, di-, and trisubstituted olefins into their corresponding epoxides with high to quantitative yields. nih.govresearchgate.net This protocol is lauded for its efficiency, often requiring low catalyst loadings (2–5 mol%) and short reaction times. researchgate.netfrontiersin.org The reaction demonstrates broad substrate scope, successfully epoxidizing cyclic olefins, styrenes with various substitutions, and even more challenging terminal olefins, albeit with adjusted reaction conditions. nih.gov
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Phenylcyclohexene | 2 | 1 | >99 (isolated) | nih.govfrontiersin.org |
| Styrene | 5 | 1 | >99 (GC-MS) | nih.gov |
| trans-β-Methylstyrene | 5 | 1 | 95 (GC-MS) | nih.gov |
| Cinnamyl alcohol | 5 | 2 | 91 (isolated) | nih.govfrontiersin.org |
| 1-Decene | 5 | 24 | 90 (GC-MS) | nih.govfrontiersin.org |
Beyond alkene epoxidation, 2,2,2-trifluoroacetophenone has proven to be the optimal catalyst for the N-oxidation of aliphatic tertiary amines and azines. sigmaaldrich.comlibretexts.org This process provides a cheap, mild, and green pathway to the corresponding N-oxides, which are valuable compounds in organic synthesis and material science. libretexts.org The oxidation is chemoselective and proceeds in high-to-quantitative yields with 10 mol% of the catalyst and H₂O₂ as the benign oxidant. sigmaaldrich.comlibretexts.org
Role as an Activated Ketone in Catalytic Cycles and Active Oxidant Species Formation (e.g., Perhydrates, Dioxiranes)
The catalytic efficacy of trifluoroacetophenones stems from their function as "activated ketones". nih.gov Unlike simple ketones like acetophenone, which show extremely low catalytic activity, the presence of the perfluoroalkyl moiety is crucial for activating the carbonyl group toward oxidation catalysis. nih.govfrontiersin.org
The proposed catalytic cycle for epoxidation offers insight into the formation of the active oxidant species (Figure 1). frontiersin.org
Figure 1: Proposed Catalytic Cycle for Epoxidation
Hydration: In an aqueous environment, the activated ketone exists predominantly in its hydrate (B1144303) form. frontiersin.org
Perhydrate Formation: The ketone hydrate reacts with hydrogen peroxide to form a key intermediate known as a perhydrate. frontiersin.org This perhydrate has been detected experimentally. frontiersin.org
Dioxirane Generation: In the presence of a base, the perhydrate intermediate is believed to collapse, forming a highly reactive dioxirane. This dioxirane is widely assumed to be the active oxidant species responsible for transferring an oxygen atom to the alkene substrate. nih.govfrontiersin.org
An alternative pathway involves the reaction of H₂O₂ with acetonitrile (often used as a co-solvent) to form a peroxycarboximidic acid. nih.govresearchgate.net This species can then react with the ketone hydrate to generate the perhydrate, releasing acetamide as a byproduct. frontiersin.org Regardless of the precise pathway to the perhydrate, its subsequent transformation into the potent dioxirane oxidant is considered the key step in the catalytic cycle. nih.govfrontiersin.org
Cascade Cyclization and Multicomponent Reactions (e.g., NHC-catalyzed processes)
The electrophilic nature of the activated carbonyl in trifluoroacetophenones also allows their participation in complex multicomponent reactions (MCRs) and cascade cyclizations. A notable example involves a three-component reaction between 2,2,2-trifluoroacetophenone, an aldehyde, and an N-heterocyclic carbene (NHC) organocatalyst. nih.govfrontiersin.org
In one reported instance, an indanol-derived NHC catalyst reacts with 1-methylcyclopropyl-carbaldehyde and 2,2,2-trifluoroacetophenone, leading to an unexpected multi-step cascade cyclization. nih.govfrontiersin.org The proposed mechanism for this transformation begins with the nucleophilic attack of the free NHC on the aldehyde to form a Breslow intermediate. frontiersin.org This electron-rich intermediate then initiates a cascade involving the activated ketone, ultimately forming a complex, multi-cyclic product that incorporates all three components. nih.govfrontiersin.org Such reactions highlight the ability of activated ketones to act as key electrophilic partners in intricate, bond-forming sequences catalyzed by NHCs.
Derivatization Strategies and Complex Reaction Pathways
The reactivity of the activated carbonyl group in this compound is not limited to catalytic cycles but also extends to a range of derivatization strategies, enabling the synthesis of more complex molecular architectures.
Formation of Hydrazones and Related Azine Derivatives
Like other ketones, this compound can undergo condensation reactions with hydrazine and its derivatives to form hydrazones. beilstein-journals.org The general mechanism involves a proton-catalyzed nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon. nih.gov This is followed by dehydration of the resulting tetrahedral intermediate to yield the final hydrazone, which contains the characteristic C=N-N linkage. nih.gov
The synthesis of 2,4-dinitrophenylhydrazones from the closely related 2,2,2-trifluoroacetophenone has been reported, demonstrating the feasibility of this reaction. pageplace.de These derivatives are often crystalline solids, which aids in their purification. nih.gov
Similarly, reaction with hydrazine hydrate (H₂N-NH₂) can lead to the formation of symmetrical azines. This reaction involves the condensation of two equivalents of the ketone with one equivalent of hydrazine hydrate. koyauniversity.org
Cycloaddition Reactions (e.g., Formal [2+2] Cycloadditions, Cyclopropene Formation)
The derivatives of trifluoroacetophenones serve as precursors for cycloaddition chemistry. While direct participation of the ketone in formal [2+2] cycloadditions is not widely documented, its derivatives can be used to construct highly strained ring systems.
A significant application is in the synthesis of trifluoromethyl-substituted cyclopropenes. wiley-vch.de This is achieved through a transition-metal-free reaction of 2,2,2-trifluoroacetophenone tosylhydrazones with alkynes. wiley-vch.de The tosylhydrazone, formed by the condensation of the parent ketone with tosylhydrazine, is a key intermediate. Upon treatment with a base, this intermediate likely decomposes to a diazo species, which then loses nitrogen to generate a carbene. The carbene subsequently undergoes a [2+1] cycloaddition with an alkyne to furnish the highly strained and synthetically valuable cyclopropene ring. wiley-vch.de This method highlights how derivatization of the ketone carbonyl enables access to unique and complex reaction pathways.
Substitution Reactions Involving Fluorinated Aromatic Moieties
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the trifluoroacetyl group. This group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to the carbonyl group. The electron density at these positions is significantly reduced, making them susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The mechanism of SNAr reactions typically proceeds through an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (if present) or a hydrogen atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing trifluoroacetyl group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
While specific examples of SNAr on this compound are not extensively documented in readily available literature, the principles of SNAr on similarly activated aromatic ketones provide a strong basis for predicting its reactivity. For instance, in related fluorinated aromatic ketones, nucleophiles such as amines, alkoxides, and thiolates readily displace leaving groups positioned ortho or para to the activating carbonyl group.
| Substrate Analogue | Nucleophile | Product(s) | Reaction Conditions | Reference |
| 4-Fluoro-3-nitroacetophenone | Morpholine | 4-Morpholino-3-nitroacetophenone | DMF, 100 °C | Hypothetical Example |
| 2,4-Difluorobenzophenone | Sodium methoxide | 2-Fluoro-4-methoxybenzophenone | Methanol, reflux | Hypothetical Example |
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the aromatic ring of this compound is a more complex scenario due to the competing directing effects of the two substituents. The ethyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoroacetyl group is a strong deactivating group and a meta-director.
This dichotomy means that the regiochemical outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile. In general, the activating effect of the ethyl group may not be sufficient to overcome the strong deactivating effect of the trifluoroacetyl group, leading to slower reaction rates compared to benzene (B151609). The position of substitution will be a result of the interplay between the two directing groups. Nitration and halogenation are common examples of electrophilic aromatic substitution. researchgate.netmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org
For instance, in the nitration of acetophenones with both activating and deactivating groups, a mixture of products can often be expected. researchgate.net
| Substrate | Electrophilic Reagent | Major Product(s) | Minor Product(s) | Reference |
| 4'-Methylacetophenone | HNO₃/H₂SO₄ | 4'-Methyl-3'-nitroacetophenone | 4'-Methyl-2'-nitroacetophenone | Hypothetical Example |
| 4'-Methoxyacetophenone | Br₂/FeBr₃ | 3'-Bromo-4'-methoxyacetophenone | 2'-Bromo-4'-methoxyacetophenone | Hypothetical Example |
Hydrogenation Reaction Mechanisms on Catalytic Surfaces
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(4-ethylphenyl)-2,2,2-trifluoroethanol, via catalytic hydrogenation. This reaction is of significant interest as the product is a chiral molecule, and enantioselective hydrogenation methods are highly sought after. The mechanism of catalytic hydrogenation of ketones on metal surfaces involves a series of steps. semanticscholar.orgacs.org
General Mechanism of Ketone Hydrogenation
Adsorption of Reactants: Both the ketone and molecular hydrogen are adsorbed onto the surface of the catalyst. Common catalysts for this transformation include platinum, palladium, ruthenium, and rhodium. semanticscholar.orgmdpi.comresearchgate.net
Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the metal surface, breaking the H-H bond and forming metal-hydride (M-H) species.
Hydrogen Transfer: The adsorbed ketone interacts with the surface-bound hydrogen atoms. The reduction typically proceeds via a stepwise or concerted transfer of two hydrogen atoms to the carbonyl carbon and oxygen. This can occur through various mechanistic pathways, including the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms.
Desorption of Product: Once the reduction is complete, the resulting alcohol desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
Asymmetric Hydrogenation
The hydrogenation of the prochiral ketone this compound can lead to the formation of two enantiomers. Asymmetric hydrogenation aims to produce one enantiomer in excess. This is achieved by using chiral catalysts, which are typically transition metal complexes with chiral ligands. acs.orgresearchgate.netnih.gov
The mechanism of asymmetric hydrogenation often involves a "metal-ligand bifunctional" pathway. researchgate.netnih.gov In this mechanism, both the metal center and the ligand actively participate in the hydrogen transfer step. For example, in ruthenium-catalyzed asymmetric hydrogenation of acetophenone, a Ru-H species is formed, and the chiral diamine ligand possesses an N-H bond. The ketone substrate interacts with this catalytic system, and the hydride from the metal is transferred to the carbonyl carbon while the proton from the ligand's N-H group is transferred to the carbonyl oxygen in a concerted or stepwise manner through a six-membered transition state. researchgate.netnih.gov The chirality of the ligand creates a chiral environment that favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer.
The enantioselectivity of these reactions can be highly dependent on the catalyst structure, the solvent, and the reaction conditions.
| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reaction Conditions | Reference |
| Ru(II)-TsDPEN | Acetophenone | up to 96% (S) | Methanol, H₂ | researchgate.net |
| Iron(II)-(S,S)-Ph₂PCH₂CH=N-CH(Ph)CH(Ph)-N=CHCH₂PPh₂ | Acetophenone | High | Isopropanol, base | acs.org |
| [RuCl₂{(S)-binap}{(S,S)-dpen}]/KOtBu | Acetophenone | >99% (R) | 2-Propanol, H₂ | acs.orgnih.gov |
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4'-Ethyl-2,2,2-trifluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the protons on the aromatic ring. Based on data from analogous compounds like 4-ethylacetophenone, the signals can be predicted with high confidence. chemicalbook.com
Ethyl Group: The ethyl substituent gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a quartet around 2.7 ppm. The terminal methyl protons (-CH₃) will appear as a triplet at approximately 1.25 ppm, coupled to the methylene protons. chemicalbook.com
Aromatic Moiety: The 1,4-disubstituted (para) aromatic ring will produce two sets of signals, appearing as two doublets. The protons ortho to the electron-withdrawing trifluoroacetyl group (H-2' and H-6') are shifted downfield and would likely appear as a doublet around 8.0 ppm. The protons ortho to the ethyl group (H-3' and H-5') are expected as a doublet at a more upfield position, around 7.3 ppm. chemicalbook.comchemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-2', H-6') | ~8.0 | Doublet (d) | ~8.2 |
| Aromatic (H-3', H-5') | ~7.3 | Doublet (d) | ~8.2 |
| Methylene (-CH₂-) | ~2.7 | Quartet (q) | ~7.6 |
| Methyl (-CH₃) | ~1.25 | Triplet (t) | ~7.6 |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The electron-withdrawing trifluoroacetyl group significantly influences the chemical shifts of the carbonyl carbon and the adjacent aromatic carbons.
Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to be significantly downfield, likely appearing as a quartet around 180 ppm due to coupling with the three fluorine atoms.
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a strong quartet further upfield, around 117 ppm, due to one-bond coupling with the three fluorine atoms.
Aromatic Carbons: Six distinct signals are expected for the aromatic ring carbons. The carbon attached to the carbonyl group (C-1') will be downfield, while the carbon bearing the ethyl group (C-4') will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region of 128-135 ppm. chemicalbook.com
Alkyl Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear upfield, with predicted shifts around 29 ppm and 15 ppm, respectively. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |
| Carbonyl (C=O) | ~180 | Quartet (q) |
| Aromatic (C-1') | ~135 | Singlet (s) |
| Aromatic (C-2', C-6') | ~129 | Singlet (s) |
| Aromatic (C-3', C-5') | ~128 | Singlet (s) |
| Aromatic (C-4') | ~152 | Singlet (s) |
| Trifluoromethyl (-CF₃) | ~117 | Quartet (q) |
| Methylene (-CH₂-) | ~29 | Singlet (s) |
| Methyl (-CH₃) | ~15 | Singlet (s) |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group will produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum.
A key application of ¹⁹F NMR in the study of trifluoroacetophenones is the detection of their hydrate (B1144303) forms in aqueous media. In the presence of water, the ketone can exist in equilibrium with its geminal diol (hydrate) form. This hydrated species is NMR-distinguishable from the keto form. The ¹⁹F NMR spectrum in an aqueous solution would show two distinct singlets: one for the keto form and another, typically at a slightly different chemical shift, for the more shielded hydrate form. This allows for the direct observation and quantification of the equilibrium between the two species.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the most prominent absorption bands are predicted as follows:
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). libretexts.org
C=O Stretching: A very strong and sharp absorption corresponding to the ketone carbonyl stretch is anticipated. Due to the strong electron-withdrawing effect of the trifluoromethyl group, this band is shifted to a higher frequency compared to typical acetophenones, expected in the range of 1700-1720 cm⁻¹. masterorganicchemistry.com
C=C Stretching: Aromatic ring C=C stretching vibrations will produce moderate peaks in the 1450–1600 cm⁻¹ region. libretexts.org
C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in polarizability and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Key expected signals include:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-disubstituted benzene (B151609) ring is expected to be a strong and sharp signal, providing a characteristic fingerprint for the aromatic core.
C=O Stretching: The carbonyl stretch, while strong in the IR, is also Raman active and will appear in a similar region.
Alkyl and C-F Vibrations: C-H and C-F vibrations will also be present, though typically the aromatic signals are more prominent in the Raman spectrum of such molecules. sfu.ca
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | IR | 3020–3100 | Medium |
| Aliphatic C-H | Stretching | IR | 2850–2960 | Medium |
| Ketone C=O | Stretching | IR, Raman | 1700–1720 | Strong (IR), Medium (Raman) |
| Aromatic C=C | Stretching | IR, Raman | 1450–1600 | Medium (IR), Strong (Raman) |
| Trifluoromethyl C-F | Stretching | IR | 1100–1300 | Very Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (molar mass: 202.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 202.
The primary fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage), which are the weakest points.
Loss of •CF₃: Cleavage of the bond between the carbonyl carbon and the trifluoromethyl group would result in the loss of a trifluoromethyl radical (•CF₃, mass 69). This would produce a highly stable 4-ethylbenzoyl cation, which is expected to be the base peak or a very abundant fragment at m/z 133 .
Formation of [CF₃]⁺: The trifluoromethyl cation itself is a stable fragment and would produce a signal at m/z 69 . chemicalbook.com
Loss of Ethyl Group: Fragmentation at the aromatic ring could lead to the loss of an ethyl radical (•CH₂CH₃, mass 29), resulting in a fragment at m/z 173 .
Loss of Benzene Ring Fragments: Further fragmentation of the 4-ethylbenzoyl cation (m/z 133) could involve the loss of carbon monoxide (CO, mass 28) to give a fragment at m/z 105, corresponding to the 4-ethylphenyl cation.
Predicted Mass Spectrometry Fragmentation
| m/z | Identity | Fragmentation Pathway |
| 202 | [M]⁺ | Molecular Ion |
| 173 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 133 | [M - CF₃]⁺ | Loss of trifluoromethyl radical (α-cleavage) |
| 105 | [M - CF₃ - CO]⁺ | Loss of CO from the 4-ethylbenzoyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Rotational Spectroscopy for Precise Gas-Phase Molecular Structure Elucidation
Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase by measuring the transition frequencies between quantized rotational states. nih.gov While no specific rotational spectroscopy data for this compound has been published, extensive studies on the parent molecule, 2,2,2-trifluoroacetophenone (B138007), provide a robust model for its gas-phase structure. mdpi.comresearchgate.net
Studies on 2,2,2-trifluoroacetophenone reveal that the molecule possesses a planar backbone structure. researchgate.net The rotational constants determined from its spectrum allow for the precise calculation of bond lengths and angles within the acetyl group and the phenyl ring. The addition of a 4'-ethyl group to this backbone would significantly alter the molecule's moments of inertia, leading to a different set of rotational constants. Specifically, the substitution would increase the mass distribution along the principal axes, resulting in smaller rotational constants compared to the unsubstituted parent compound. Theoretical calculations, guided by the experimental data from the parent molecule, would be necessary to predict the rotational spectrum and confirm the precise conformation of the ethyl group relative to the aromatic ring in the gas phase. mendeley.com
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation and packing of molecules. While specific crystallographic data for derivatives of this compound were not available in the surveyed literature, the analysis of structurally related fluorinated compounds, particularly Schiff base derivatives and organometallic complexes containing trifluoromethyl groups, serves to illustrate the power and application of this technique.
Detailed structural analysis of derivatives, such as Schiff bases formed from trifluoromethyl-substituted anilines, has been accomplished using single-crystal X-ray diffraction. nih.gov For instance, the study of (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), a Schiff base containing a trifluoromethylphenyl group, provides a relevant case study. nih.gov The crystallographic data for ETPMP revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The precise bond lengths and angles within the molecule were determined, confirming its enol-imine tautomeric form, which is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.govscienceopen.com
Furthermore, X-ray crystallography elucidates the supramolecular assembly through the analysis of intermolecular interactions such as hydrogen bonds and π-π stacking, which dictate the crystal packing. nih.gov In the case of ETPMP, the crystal structure is stabilized by various intermolecular short contacts, which can be visualized and quantified using Hirshfeld surface analysis. nih.gov
The typical data obtained from a single-crystal X-ray diffraction experiment are summarized in a crystallographic data table. This includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). The table below presents representative crystallographic data for the related Schiff base, ETPMP, to illustrate how such information is reported. nih.gov
Interactive Table 1: Crystallographic Data for (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP)
| Parameter | Value |
| Empirical formula | C₁₈H₁₆F₃NO₂ |
| Formula weight | 351.32 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.0458(6) |
| b (Å) | 11.2374(6) |
| c (Å) | 13.6841(7) |
| α (°) | 90 |
| β (°) | 98.653(2) |
| γ (°) | 90 |
| Volume (ų) | 1677.30(15) |
| Z | 4 |
| Calculated density (g/cm³) | 1.390 |
| Absorption coefficient (mm⁻¹) | 0.111 |
| F(000) | 728.0 |
Data sourced from a study on a structurally related Schiff base containing a trifluoromethylphenyl group. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted acetophenones, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the ground-state geometry. researchgate.netscielo.org.bo Studies on para-substituted acetophenones have shown that the planarity of the molecule, specifically the dihedral angle between the acetyl group and the phenyl ring, is a key structural parameter influenced by the nature of the substituent. researchgate.netresearchgate.net For 4'-Ethyl-2,2,2-trifluoroacetophenone, the ethyl group is expected to have a minimal effect on this planarity due to its electronic properties.
A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, significantly lowers the energy of the LUMO, while the electron-donating nature of the para-ethyl group raises the energy of the HOMO. This combined effect would likely result in a relatively small HOMO-LUMO gap for this compound, suggesting a high propensity for accepting electrons and participating in chemical reactions.
Based on these principles, a table of predicted electronic properties can be conceptualized.
Table 1: Predicted Electronic Properties of Acetophenone Derivatives from DFT Calculations
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Acetophenone | Lower | Higher | Larger | Moderate |
| 2,2,2-Trifluoroacetophenone (B138007) | Lower | Lower | Smaller | Higher |
| 4'-Ethylacetophenone | Higher | Higher | Larger | Moderate |
| This compound | Higher | Lower | Smallest | Higher |
This table is illustrative, based on established substituent effects on the electronic structure of aromatic ketones.
DFT is a cornerstone for mapping reaction pathways and calculating the energy of transition states (TS). The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which governs the reaction rate. psu.edumit.edu Computational studies on ketone reactions often involve locating the TS structure for key steps like nucleophilic attack, enolate formation, or C-C bond formation. researchgate.netacs.org
For reactions involving this compound, such as reduction or condensation, DFT can be used to model the geometry of the transition state. acs.org The highly electrophilic carbonyl carbon, activated by the adjacent trifluoromethyl group, would be the primary site for nucleophilic attack. DFT calculations can precisely determine the activation barrier for such an attack, providing quantitative insight into the reaction kinetics. rsc.org For instance, in the enolisation of acetophenones, a process crucial for many of their reactions, the rate-determining step often involves proton abstraction. researchgate.net DFT can model this process and calculate the associated energy barriers, explaining how substituents influence the rate of enolisation.
DFT-based reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting how and where a molecule will react. rsc.org Fukui functions, for example, can identify the most electrophilic and nucleophilic sites within a molecule, thus predicting the regioselectivity of a reaction. rsc.org For this compound, the carbonyl carbon is unequivocally the most electrophilic site, making it the target for nucleophiles.
In asymmetric catalysis, DFT is invaluable for predicting enantioselectivity. researchgate.net By calculating the energies of the transition states leading to the different stereoisomers (e.g., R and S products), chemists can predict which enantiomer will be formed preferentially. researchgate.net The energy difference between these diastereomeric transition states directly correlates with the enantiomeric excess (ee) of the reaction. For transformations of prochiral ketones like this compound, computational modeling of the catalyst-substrate complex can reveal the subtle steric and electronic interactions that dictate the stereochemical outcome. acs.orgchemrxiv.org
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is particularly useful for studying conformational changes, intermolecular interactions, and processes in condensed phases. nih.govnih.gov
While the core structure of this compound is relatively rigid, the ethyl group possesses rotational freedom. MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them. drugdesign.orgmdpi.com This is particularly important in understanding how the molecule might fit into a constrained environment like a catalyst's active site or a protein's binding pocket.
MD simulations are also essential for studying non-covalent interactions, which govern how molecules interact with each other and with their environment. khanacademy.org For fluorinated aromatic compounds, interactions involving the fluorine atoms are of particular interest. nih.govresearchgate.netnih.gov These can include dipole-dipole interactions, hydrogen bonds (if a suitable donor is present), and π-π stacking interactions between aromatic rings. researchgate.net MD simulations can quantify the strength and geometry of these interactions, explaining properties like boiling point, solubility, and crystal packing. mdpi.comrsc.org The trifluoromethyl group and the aromatic ring in this compound are key players in these intermolecular forces.
Table 2: Key Intermolecular Interactions Involving Fluorinated Aromatic Ketones
| Interaction Type | Description | Key Moieties Involved | Predicted Importance for this compound |
|---|---|---|---|
| Dipole-Dipole | Electrostatic attraction between permanent dipoles. | Carbonyl group (C=O), Trifluoromethyl group (CF3) | High |
| π-π Stacking | Attraction between aromatic rings. | Phenyl ring | Moderate |
| C-H···O/F Hydrogen Bonding | Weak hydrogen bonds involving C-H donors. | Phenyl C-H, Ethyl C-H, Carbonyl Oxygen, Fluorine atoms | Moderate |
| Halogen Bonding | Interaction involving the electrophilic tip of a halogen. | Not significant for C-F bonds | Low |
MD simulations are extensively used to model the interaction of molecules with surfaces, which is the first step in heterogeneous catalysis. cardiff.ac.ukresearchgate.netkit.edubohrium.com Simulations can predict how this compound would adsorb onto a catalyst surface, such as platinum, palladium, or magnesium oxide. osti.govnih.govacs.org These simulations reveal the preferred orientation of the adsorbed molecule (adsorbate) and calculate the adsorption energy, indicating the strength of the interaction. uni-graz.atuni-marburg.de
For instance, the interaction of the carbonyl oxygen and the aromatic π-system with the metal surface are often competing adsorption modes. researchgate.netdntb.gov.ua MD simulations can determine which mode is more favorable and how the molecule behaves on the surface over time, including diffusion and reorientation. uni-marburg.de By combining MD with quantum mechanics (QM/MM methods), researchers can also model surface-catalyzed reactions, observing bond-breaking and bond-forming events in real-time and elucidating complex reaction mechanisms at the catalyst interface. acs.org
Quantum Chemical Calculations for Spectroscopic Data Correlation
Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are widely used to calculate various molecular properties with a good balance of accuracy and computational cost. These calculations can provide valuable information about the vibrational and nuclear magnetic resonance (NMR) spectra of this compound, which can be correlated with experimental data to confirm the molecular structure and understand its electronic environment.
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of bands observed in experimental infrared (IR) and Raman spectra. By optimizing the molecular geometry of this compound at a selected level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), the harmonic vibrational frequencies can be computed. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups within the molecule.
For this compound, key vibrational modes of interest would include the C=O stretching of the ketone group, the C-F stretching modes of the trifluoromethyl group, and the various vibrations of the ethyl-substituted benzene (B151609) ring. A comparison of calculated and experimental vibrational spectra can confirm the presence of these functional groups and provide insights into the molecule's conformational properties.
Table 1: Illustrative Example of Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Primary Contribution |
|---|---|---|---|
| C=O Stretch | 1750 | 1705 | Carbonyl group |
| Aromatic C=C Stretch | 1620 | 1580 | Phenyl ring |
| CF₃ Symmetric Stretch | 1180 | 1150 | Trifluoromethyl group |
| CH₂ Scissoring | 1460 | 1420 | Ethyl group |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from quantum chemical calculations.
NMR Spectroscopy: Quantum chemical calculations are also employed to predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane for ¹H and ¹³C).
The calculated chemical shifts can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the ethyl group, the aromatic ring, and the trifluoromethyl group. The ¹⁹F NMR chemical shift is particularly characteristic of the electronic environment of the fluorine atoms. Discrepancies between calculated and experimental shifts can sometimes provide information about solvent effects or conformational dynamics that were not fully accounted for in the theoretical model.
Table 2: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to C=O) | 8.05 | 7.98 |
| Aromatic CH (meta to C=O) | 7.45 | 7.38 |
| CH₂ (ethyl group) | 2.80 | 2.75 |
| CH₃ (ethyl group) | 1.30 | 1.25 |
Note: The data in this table is hypothetical and for illustrative purposes. Experimental values can vary with solvent and other conditions.
Machine Learning and Artificial Intelligence Applications in Predicting Chemical Behavior
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting a wide range of molecular properties and behaviors, including reactivity, toxicity, and pharmacokinetic profiles. europa.eunih.gov For a compound like this compound, ML models can be developed to predict its chemical behavior based on its molecular structure.
These predictive models are typically built using a large dataset of known compounds and their experimentally determined properties. The chemical structures of these compounds are converted into numerical representations called molecular descriptors. These descriptors can encode various aspects of the molecule, such as its topology, geometry, and electronic properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: QSAR and QSPR are specific applications of machine learning that aim to establish a mathematical relationship between the structural features of a molecule and its biological activity or physicochemical properties, respectively. nih.gov For this compound, a QSAR model could be developed to predict its potential biological activity, such as its inhibitory effect on a particular enzyme, by training a model on a dataset of similar compounds with known activities. Similarly, a QSPR model could predict physical properties like boiling point, solubility, or lipophilicity.
The development of a predictive model involves several steps:
Data Collection: Gathering a dataset of compounds with known properties relevant to the behavior of interest.
Descriptor Calculation: Calculating a set of molecular descriptors for each compound in the dataset. For this compound, these could include descriptors related to its size, shape, lipophilicity (e.g., logP), and electronic features (e.g., partial charges, dipole moment).
Model Training: Using a machine learning algorithm (e.g., multiple linear regression, support vector machines, random forests, or neural networks) to learn the relationship between the descriptors and the target property.
Model Validation: Assessing the predictive performance of the model using statistical metrics and an independent test set of compounds.
Table 3: Examples of Molecular Descriptors Potentially Relevant for Machine Learning Models of this compound
| Descriptor Type | Descriptor Example | Relevance to Chemical Behavior |
|---|---|---|
| Constitutional | Molecular Weight | General size of the molecule |
| Topological | Wiener Index | Molecular branching and compactness |
| Geometrical | Molecular Surface Area | Interaction potential with other molecules |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and bioavailability |
The application of such models could allow for the rapid screening of virtual libraries of compounds similar to this compound to identify candidates with desired properties, thereby accelerating the process of drug discovery or materials development. europa.eu While specific ML models for this compound may not be publicly available, the established methodologies in the field provide a clear framework for how its chemical behavior could be predicted and understood through computational means.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity of 4'-Ethyl-2,2,2-trifluoroacetophenone, particularly the electrophilic nature of its carbonyl carbon, positions it as a crucial intermediate in the synthesis of more complex molecules. This reactivity allows for a variety of chemical transformations, leading to the creation of novel fluorinated compounds with specialized functions.
Fluorinated building blocks are fundamental to the construction of a wide array of functional molecules, from pharmaceuticals to advanced polymers. nbinno.combiesterfeld.no The introduction of fluorine can significantly alter the properties of a molecule, including its thermal stability, lipophilicity, and metabolic resistance. nbinno.com this compound is itself classified as a fluorinated building block, indicating its utility as a starting material for more elaborate structures. bldpharm.com
The synthesis of fluorinated compounds often involves specialized techniques such as deoxyfluorination and halofluorination to introduce fluorine atoms into organic molecules. beilstein-journals.orgnih.gov While specific examples of this compound as a precursor for other building blocks are not extensively detailed in available literature, its structural motifs are found in more complex fluorinated molecules. For instance, the trifluoroacetophenone core is a key component in the synthesis of various biologically active compounds and advanced materials. The presence of the ethyl group on the phenyl ring provides a site for further functionalization, allowing for the generation of a library of derivatives with diverse properties.
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them indispensable in a variety of high-tech applications. The synthesis of these materials often relies on the polymerization of fluorinated monomers.
While research directly involving this compound in polymer synthesis is not widely published, the broader class of trifluoroacetophenones has been successfully employed in the creation of novel fluorinated polymers. For example, a novel fluorinated aromatic dianhydride was synthesized from a trifluoroacetophenone derivative, which was then used to produce a series of fluorinated aromatic polyimides. These polyimides exhibited high inherent viscosities and were readily soluble in various solvents, making them suitable for processing into tough and flexible films. This example underscores the potential of this compound to serve as a valuable monomer or precursor in the synthesis of new fluorinated polymers with tailored properties for advanced applications. The incorporation of the trifluoromethyl group can enhance the thermal and chemical stability of the resulting polymers.
| Polymer Type | Precursor Example | Key Properties of Resulting Polymer |
| Fluorinated Aromatic Polyimides | Fluorinated trifluoroacetophenone derivative | High thermal stability, good solubility, film-forming capability |
| Side-Chain Fluorinated Polymers | Fluorene-based monomers with fluorine substituents | Altered optical and electrochemical properties for light-emitting and memory devices |
| Main-Chain Fluorinated Polymers | Tetrafluoroethylene and functionalized norbornenes | High transparency and tunable solubility |
Enabling Advanced Catalysis through Trifluoroacetophenone Derivatives
The electron-withdrawing nature of the trifluoromethyl group in trifluoroacetophenone derivatives significantly activates the adjacent carbonyl group, making these compounds effective catalysts and catalyst precursors for a range of organic transformations.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis. scienceopen.com Trifluoroacetophenone and its derivatives have been identified as highly efficient organocatalysts for various oxidation reactions. Specifically, 2,2,2-trifluoroacetophenone (B138007) has been shown to be an excellent catalyst for the environmentally friendly epoxidation of alkenes using hydrogen peroxide as a green oxidant. acs.orgacs.orgorganic-chemistry.org This catalytic system operates under mild conditions and with low catalyst loadings (2-5 mol%), providing high to quantitative yields of the corresponding epoxides. acs.orgacs.org The reaction is chemoselective and applicable to a broad range of mono-, di-, and trisubstituted olefins. acs.orgorganic-chemistry.org The catalytic cycle is believed to proceed through the formation of a highly reactive dioxirane intermediate. The presence of the electron-withdrawing trifluoromethyl group is crucial for the catalytic activity, as demonstrated by the extremely low yield observed when using non-fluorinated acetophenone as the catalyst. acs.org
| Catalyst | Reaction Type | Key Advantages |
| 2,2,2-Trifluoroacetophenone | Epoxidation of Alkenes | Environmentally friendly, mild conditions, low catalyst loading, high yields |
| Polyfluoroalkyl Ketones | Oxidation of Tertiary Amines and Azines | Chemoselective, high to quantitative yields |
The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. researchgate.netrsc.org Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity. eolss.net Heterogeneous catalysts are in a different phase, which facilitates their separation and reuse. researchgate.net
While specific examples of heterogeneous or homogeneous catalysts derived directly from this compound are not prominent in the literature, the catalytic activity of the parent compound, 2,2,2-trifluoroacetophenone, in homogeneous systems suggests the potential for developing both types of catalysts from its derivatives. acs.orgorganic-chemistry.org For instance, trifluoroacetophenone-based catalysts could be immobilized on solid supports to create recoverable heterogeneous catalysts. The development of such catalysts is a key area of research aimed at combining the advantages of both catalytic systems. eolss.net The challenge often lies in determining the true nature of the catalytically active species, which can be complex in systems that may form nanoparticles or clusters. pnnl.gov
Derivatization for Chemosensory and Probe Development
Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The development of selective and sensitive chemosensors is a vibrant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control.
The derivatization of fluorinated compounds is a promising strategy for the development of novel chemosensors. While there is no specific information available on the use of this compound for this purpose, the structural features of trifluoroacetophenones, in general, make them attractive candidates for such applications. The carbonyl group can be readily derivatized to introduce functionalities capable of binding to specific analytes. Furthermore, the fluorine atoms can be used to tune the electronic properties of the molecule, potentially enhancing the sensitivity and selectivity of the sensor. For example, the synthesis of a fluorescence-enhanced chemosensor based on a multifarene structure demonstrates the potential of complex organic molecules in ion detection. The principles used in the design of such sensors could be applied to derivatives of this compound to create novel probes for a variety of targets.
Synthesis of Functional Group Probes for Chemical Analysis
The incorporation of trifluoromethyl groups into organic molecules is a key strategy for developing chemical probes, particularly for analyses utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group offers a distinct NMR signal in a region that is typically free from background interference, making it an excellent reporter group. While specific examples detailing the synthesis of functional group probes directly from this compound are not prominently featured in available research, the broader class of trifluoromethyl ketones serves as a platform for such applications.
The general strategy involves using the trifluoromethyl ketone moiety as a reactive handle. This allows for the covalent attachment of the trifluoroacetophenone-derived structure to other molecules or biomolecules. The resulting probe can then be used to investigate chemical environments, binding events, or conformational changes, with the ¹⁹F NMR signal serving as the analytical output. The presence of the ethyl group on the phenyl ring can be used to modulate the probe's solubility and lipophilicity, allowing it to be tailored for use in either aqueous or organic environments. The introduction of fluorine into drug candidates is a powerful strategy to favorably bias their biological properties and bioavailability beilstein-journals.org.
Table 1: Potential Analytical Applications of Probes Derived from Trifluoroacetophenones
| Probe Application | Rationale for Using Trifluoromethyl Ketone Core | Role of the 4'-Ethyl Group |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Provides a sensitive and specific signal with a wide chemical shift range, free from background noise. | Influences solubility and partitioning behavior of the probe in different media. |
| Binding Assays | The ketone can form reversible covalent bonds (hydrates or hemiketals) with biological targets, with binding monitored by changes in the ¹⁹F NMR signal. | Can participate in hydrophobic or van der Waals interactions within a binding site, potentially increasing affinity and selectivity. |
| Environmental Sensing | The reactivity of the carbonyl group can be modulated by the local environment (e.g., pH, polarity), affecting the ¹⁹F NMR chemical shift. | Modifies the probe's distribution in multiphasic environmental samples. |
Exploration of Derivatives for Enzyme Interaction Mechanism Studies
Trifluoromethyl ketones (TFMKs) are a well-established class of compounds used to study and inhibit various enzymes, particularly proteases and esterases. researchgate.net The efficacy of TFMKs as enzyme inhibitors stems from the electrophilic character of the carbonyl carbon, which is enhanced by the adjacent trifluoromethyl group. researchgate.net This electrophilicity facilitates the attack by nucleophilic residues (like serine or cysteine) in an enzyme's active site or by a water molecule.
This interaction leads to the formation of a stable, tetrahedral intermediate, either a hemiketal or a hydrated gem-diol, respectively. This hydrated form is a key feature, as it can act as a mimic of the transition state of substrate hydrolysis. beilstein-journals.orgbeilstein-journals.org Because this tetrahedral intermediate is often more stable than the actual enzymatic transition state, the molecule acts as a potent reversible inhibitor, effectively blocking the enzyme's catalytic activity. The TFMK moiety is a proven and effective metal chelator in various enzyme inhibitors beilstein-journals.org.
Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) and probe the topology of enzyme active sites. The 4'-ethylphenyl portion of the molecule can be systematically modified to investigate how changes in sterics, electronics, and lipophilicity affect binding affinity and inhibitory potency. The trifluoromethyl group itself has been shown to improve properties such as solubility, lipophilicity, pharmacokinetic profiles, and binding selectivity in drug candidates mdpi.com.
Table 2: Research Findings on Trifluoromethyl Ketone Derivatives as Enzyme Inhibitors
| Enzyme Class | Inhibition Mechanism | Significance of Trifluoromethyl Ketone Moiety | Potential Role of Aromatic Substituents (e.g., 4'-Ethyl) |
|---|---|---|---|
| Serine Proteases | Formation of a reversible covalent hemiketal with the active site serine residue. | Acts as a transition-state analog, stabilizing the tetrahedral intermediate. beilstein-journals.orgresearchgate.net | Influences binding affinity through hydrophobic and steric interactions with substrate-binding pockets. |
| Esterases | Mimics the transition state of ester hydrolysis through the formation of a stable hydrate (B1144303). beilstein-journals.org | The electrophilic carbonyl is readily hydrated in the active site. | Modulates lipophilicity, affecting access to the active site and overall potency. mdpi.com |
| Metalloproteases | The hydrated gem-diol can act as a zinc-binding group. researchgate.net | Chelates the active site metal ion, disrupting catalytic function. | Orients the molecule within the active site to optimize interactions with the metal and surrounding residues. |
By synthesizing a series of derivatives where the ethyl group is replaced by other alkyl or functional groups, researchers can map the enzyme's active site and design more potent and selective inhibitors.
Future Research Directions and Unresolved Challenges
Development of Highly Selective and Sustainable Catalytic Systems for 4'-Ethyl-2,2,2-trifluoroacetophenone Transformations
A significant frontier in the utility of this compound lies in the development of advanced catalytic systems to mediate its transformations. The trifluoromethyl group strongly activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is a double-edged sword, necessitating catalysts that can control selectivity and prevent undesired side reactions.
Future research should prioritize the design of catalysts that are not only highly selective but also adhere to the principles of green and sustainable chemistry. This involves using earth-abundant metals, developing organocatalytic systems, and employing environmentally benign reaction media. For instance, the parent compound, 2,2,2-trifluoroacetophenone (B138007), has been identified as an effective organocatalyst for the epoxidation of alkenes using hydrogen peroxide as a green oxidant. Research could extend this concept to investigate the catalytic activity of this compound itself or its derivatives, potentially fine-tuning reactivity through the electronic influence of the 4'-ethyl substituent.
Key areas for investigation include:
Asymmetric Reductions: Developing catalytic systems for the enantioselective reduction of the carbonyl group to produce chiral fluorinated alcohols, which are high-value intermediates in the pharmaceutical industry.
C-H Functionalization: Creating catalysts capable of selectively functionalizing the aromatic ring or the ethyl group, providing direct pathways to more complex derivatives.
Photocatalysis: Exploring light-mediated transformations that can proceed under mild conditions, reducing energy consumption and waste generation.
| Catalytic System | Transformation Target | Sustainability Goal | Potential Catalyst Type |
| Asymmetric Hydrogenation | Carbonyl Group | High enantioselectivity, reduced waste | Chiral transition metal complexes (e.g., Ru, Rh, Ir) |
| Organocatalysis | Epoxidation, Oxidation | Metal-free, biodegradable catalysts | Proline derivatives, Ketone-based catalysts |
| Photocatalysis | C-C bond formation | Use of visible light, ambient temperature | Iridium or Ruthenium complexes, Organic dyes |
Advanced Computational Modeling for Complex Reaction Prediction and Mechanism Elucidation
Computational chemistry offers a powerful tool to accelerate research and overcome challenges associated with the complex reactivity of fluorinated compounds. The application of advanced computational modeling, such as Density Functional Theory (DFT), can provide deep insights into the reaction mechanisms involving this compound.
Future efforts should focus on building predictive models that can accurately forecast the outcomes of unknown reactions. This would enable researchers to screen potential catalysts and reaction conditions in silico, saving significant time and resources. For example, computational studies can elucidate the transition states of catalytic cycles, explain observed stereoselectivities, and predict the influence of substituents on reaction rates. The proposed catalytic pathway for 2,2,2-trifluoroacetophenone in oxidation reactions, which involves the formation of a reactive perhydrate intermediate, serves as an excellent starting point for such computational investigations.
Unresolved challenges that can be addressed by computational modeling include:
Predicting the regioselectivity of aromatic substitutions.
Modeling the interaction between the substrate and catalyst to guide the design of more efficient catalysts.
Understanding the role of solvents and other additives in reaction outcomes.
Exploration of Novel Synthetic Pathways and Mechanistic Discoveries
While this compound is primarily used as a building block, there is considerable scope for discovering novel synthetic pathways that utilize its unique reactivity. The electron-deficient carbonyl group can participate in a wide range of reactions beyond simple reductions or additions.
Future research should aim to explore its participation in multicomponent reactions, cycloadditions, and cascade reactions to construct complex molecular architectures in a single step. Drawing inspiration from the reactions of similar building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate, which readily reacts with various reagents to produce trifluoromethyl-containing heterocycles, new avenues for this compound can be envisioned.
Key research questions include:
Can this compound act as a precursor for novel fluorinated heterocyclic compounds with potential biological activity?
How does the interplay between the ethyl and trifluoromethyl groups influence its reactivity in pericyclic reactions?
Are there undiscovered reaction pathways that can be accessed under unconventional conditions (e.g., high pressure, microwave irradiation)?
A deeper mechanistic understanding of both existing and new transformations is crucial for optimizing reaction conditions and expanding their scope.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production often presents significant challenges, including safety, reproducibility, and efficiency. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers solutions to many of these issues.
Integrating the synthesis and transformation of this compound into automated flow chemistry platforms is a critical direction for future research. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the often-exothermic reactions of highly reactive fluorinated compounds.
Benefits of applying flow chemistry include:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and managing exothermic events.
Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, better selectivity, and reduced byproduct formation.
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors.
Automation: Automated systems can perform multi-step syntheses and reaction optimizations with minimal human intervention, accelerating the discovery of new derivatives and processes.
Future work should focus on developing robust, end-to-end flow processes for both the synthesis of this compound and its subsequent conversion into high-value derivatives.
| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, safer handling of exotherms |
| Mass Transfer | Often limited by stirring efficiency | Efficient mixing through diffusion | Faster reaction rates, improved yields |
| Scalability | Complex, requires reactor redesign | Straightforward, "scaling-out" | Faster transition from lab to production |
| Safety | Large volumes of hazardous materials | Small internal volumes | Minimized risk of runaway reactions |
Expanding the Scope of Derivatization for Emerging Academic Applications in Chemical Biology and Material Science
The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and lipophilicity—make it a valuable feature in molecules designed for biological applications. Derivatization of this compound opens the door to creating novel molecules for chemical biology and material science.
In chemical biology , derivatives of this compound could be developed as:
Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor for hydrolases.
Molecular Probes: The 19F nucleus provides a clean signal in NMR spectroscopy, allowing derivatives to be used as probes for studying biological systems without background interference.
Bioactive Scaffolds: The compound can serve as a starting point for synthesizing more complex molecules with potential therapeutic applications, similar to how other fluorinated building blocks are used to create anticancer and antidiabetic agents.
In material science , the incorporation of the trifluoroacetophenone moiety into polymers or organic materials could lead to:
Advanced Polymers: Materials with enhanced thermal stability, chemical resistance, and specific optical properties.
Liquid Crystals: The rigid aromatic core and the polar trifluoromethyl group could be exploited in the design of new liquid crystalline materials.
Functional Materials: Development of sensors or responsive materials where the ketone group can be used for further functionalization or sensing applications.
The challenge lies in designing synthetic routes that efficiently incorporate the this compound core into these larger and more complex structures.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4'-Ethyl-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common approach involves reacting 4-ethylphenol derivatives with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under alkaline conditions. For example, sodium hydride in DMF facilitates deprotonation of the phenolic hydroxyl group, followed by reaction with 2,2,2-trifluoroethyl triflate at 60°C to yield the product after purification via column chromatography (ethyl acetate/hexane gradient) . Reaction pH (optimally 4–6), solvent polarity, and temperature significantly impact yield. Lower temperatures (<50°C) may reduce side reactions like hydrolysis, while higher temperatures accelerate kinetics but risk decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize NMR for identifying trifluoromethyl chemical shifts (typically δ −60 to −70 ppm). NMR should resolve the ethyl group (triplet for CHCH- at ~1.2 ppm and quartet for aromatic protons adjacent to the ketone) .
- IR : Confirm the carbonyl stretch (~1700–1750 cm) and C-F vibrations (1100–1250 cm) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 216 (M) and fragment ions corresponding to loss of CO or CF groups .
Advanced Research Questions
Q. How can nucleophilic substitution reactions involving the trifluoroacetyl group be optimized to minimize by-products?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide intermediate. Avoid protic solvents to prevent competitive hydrolysis .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
- Stoichiometry : Maintain a 1.1–1.2 molar excess of the trifluoroethylating agent to ensure complete conversion of the phenol precursor .
- Purification : Employ silica gel chromatography with hexane/ethyl acetate (85:15) to separate unreacted starting materials and by-products like dimerized species .
Q. What strategies resolve contradictions in experimental data, such as unexpected melting points or spectral anomalies?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound from ethanol/water mixtures and compare observed vs. literature melting points (expected range: 58–62°C). Discrepancies >5°C suggest impurities .
- Cross-Validation : Use complementary techniques (e.g., HPLC for purity checks, NMR to confirm carbonyl carbon shifts) .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify misassigned peaks .
Q. How does the electronic influence of the trifluoromethyl group affect reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The CF group deactivates the aromatic ring, reducing electrophilic substitution rates. Meta-directing effects dominate, which can be leveraged in regioselective functionalization .
- Kinetic Studies : Monitor Suzuki-Miyaura coupling reactions (e.g., with aryl boronic acids) under Pd catalysis. Compare turnover frequencies (TOF) with non-fluorinated analogs to quantify electronic effects .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential volatility (boiling point ~309°C) .
- Waste Disposal : Collect organic waste in halogenated solvent containers. Neutralize acidic by-products (e.g., trifluoroacetic acid) with sodium bicarbonate before disposal .
- Spill Management : Absorb spills with vermiculite or sand; avoid water to prevent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
